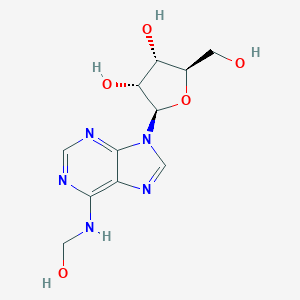

N(6)-Hydroxymethyladenosine

Overview

Description

N(6)-Hydroxymethyladenosine (hm6A) is a modified nucleoside found in RNA molecules. It is formed by the oxidation of N(6)-methyladenosine (m6A) by a family of enzymes known as the AlkB homologs. The discovery of hm6A has opened up new avenues of research in the field of RNA modification and has led to a better understanding of the role of RNA modifications in gene expression.

Scientific Research Applications

RNA Methylation and Modification

N(6)-Hydroxymethyladenosine (hm6A) and its related modifications play significant roles in RNA metabolism. It has been identified as an intermediate modification in mRNA, impacting cellular pathways through RNA-protein interactions and gene expression regulation (Fu et al., 2013). Further research revealed hm6A as a new intermediate in the oxidation of N6-methyladenosine (m6A), showing its role in oxidative demethylation and its transformation into adenosine (Wu et al., 2015).

Role in mRNA Translation and Splicing

The m6A modification, closely related to hm6A, influences mRNA translation efficiency and splicing. It's a dynamic control mechanism for mRNA metabolism, affecting protein synthesis and gene expression (Wang et al., 2015). The nuclear m6A reader protein YTHDC1, for example, impacts mRNA splicing and highlights the crucial role of this RNA methylation in transcriptome-wide splicing changes (Roundtree & He, 2016).

Epitranscriptome Complexity

m6A modifications in RNA are implicated in various RNA metabolic processes and contribute to the complexity of the epitranscriptome. This modification plays a role in alternative RNA isoforms and is regulated by cell-type specificity (Molinie et al., 2016).

Cancer Research Applications

Emerging studies indicate that m6A and its regulators, including hm6A, play significant roles in various cancers, including breast cancer. Dysregulation of m6A-related effectors is pivotal in cancer pathogenesis (Wang et al., 2020).

Predictive Models and Bioinformatics

Deep learning methods like DeepM6ASeq-EL have been developed to predict m6A sites in RNA sequences. These computational tools provide insights into the methylation sites, furthering our understanding of RNA modifications in biological processes (Chen et al., 2021).

RNA Processing and Fertility

ALKBH5, a mammalian RNA demethylase, impacts RNA metabolism by reversing m6A in mRNA. This activity affects mRNA export, RNA metabolism, and is crucial for male fertility, highlighting the broader physiological implications of RNA modifications (Zheng et al., 2013).

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSMLAYSJRQEGM-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913006 | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(6)-Hydroxymethyladenosine | |

CAS RN |

98897-14-4 | |

| Record name | N(6)-Hydroxymethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

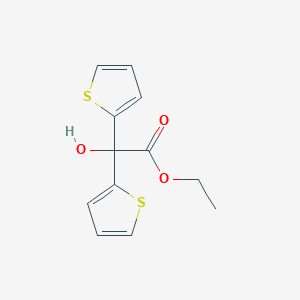

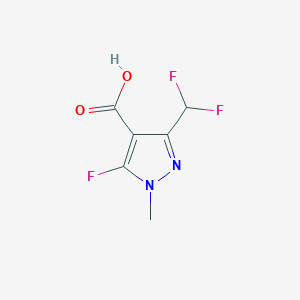

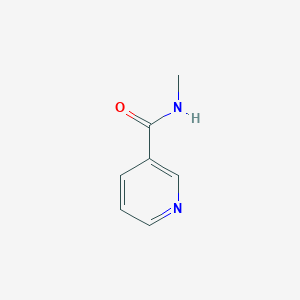

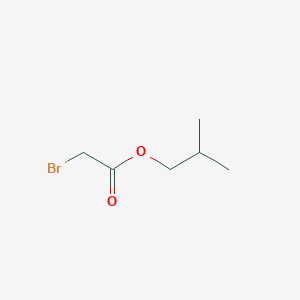

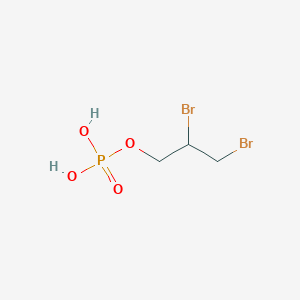

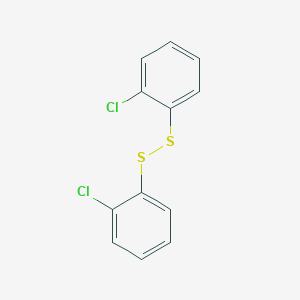

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)